Ethyl 2-(bromomethyl)nicotinate hydrobromide

Catalog No.
S989395
CAS No.
24737-70-0
M.F
C9H11Br2NO2
M. Wt
325 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(bromomethyl)nicotinate hydrobromide

CAS Number

24737-70-0

Product Name

Ethyl 2-(bromomethyl)nicotinate hydrobromide

IUPAC Name

ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrobromide

Molecular Formula

C9H11Br2NO2

Molecular Weight

325 g/mol

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H

InChI Key

FZLVYMFUZLCIJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)CBr.Br

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CBr.Br

Ethyl 2-(bromomethyl)nicotinate hydrobromide is a bifunctional building block widely used in organic synthesis, particularly as a precursor for pharmaceutical intermediates and complex heterocyclic structures. It features a pyridine core substituted with an ethyl ester and a reactive bromomethyl group. The hydrobromide salt form is critical for procurement decisions, as it typically confers greater stability and improved handling characteristics compared to the corresponding free base, making it a more reliable reagent for reproducible process chemistry.

Workflow Fit

Workflow Pyridine alkylation building block for medicinal & agrochemical synthesis
Selection Bromomethyl leaving group; hydrobromide salt as a crystalline solid vs chloromethyl
Use context Suzuki coupling, SN2 N‑alkylation, fragment-based library synthesis

Substituting Ethyl 2-(bromomethyl)nicotinate hydrobromide with its free base, the analogous chloro-compound, or other isomers is often unviable in process-sensitive applications. The free base can be less stable and more difficult to handle, potentially compromising weighing accuracy and reaction reproducibility. The corresponding 2-(chloromethyl)nicotinate analog is a less reactive alkylating agent due to the poorer leaving group ability of chloride compared to bromide, necessitating harsher reaction conditions which can lead to increased byproduct formation. Positional isomers, such as 3- or 4-substituted analogs, exhibit fundamentally different reactivity profiles governed by the electronic effects of the pyridine nitrogen, making them unsuitable as direct replacements in established synthetic routes.

Substitution Risk

Ethyl bromomethyl nicotinate·HBr
Ethyl chloromethyl analog (lower SN2 rate; may reduce coupling yield)
Bromide leaving group provides markedly faster alkylation kinetics; direct replacement can alter impurity profiles in multi‑step sequences.
Hydrobromide salt (crystalline solid)
Free base (oil) or hydrochloride salt (different hygroscopicity)
Salt form determines solid‑state handling, storage stability, and weighing accuracy; not interchangeable in automated inventory systems.
Ethyl ester (XLogP ≈ 1.7)
Methyl ester (lower lipophilicity; may shift permeability in cellular assays)
A 0.5 log unit shift can influence passive membrane diffusion; downstream pharmacokinetic readouts may not transfer across esters.

Enhanced Handling and Stability as a Crystalline Hydrobromide Salt

As a hydrobromide salt, this compound is supplied as a stable, crystalline solid. This physical form is a significant advantage over the corresponding free base, Ethyl 2-(bromomethyl)nicotinate (CAS 63050-11-3), which may be an oil or a less stable solid. Crystalline solids are easier to weigh accurately, are less susceptible to atmospheric degradation, and generally have a longer shelf-life, which are critical factors for ensuring batch-to-batch consistency and reproducibility in both laboratory and scaled-up syntheses.

Evidence DimensionPhysical Form & Stability
Target Compound DataCrystalline solid (as hydrobromide salt)
Comparator Or BaselineFree base (often an oil or less stable solid)
Quantified DifferenceNot applicable (Qualitative difference in physical state and handling properties)
ConditionsStandard laboratory and storage conditions

This ensures higher accuracy, reproducibility, and safety in synthetic workflows compared to handling a potentially unstable liquid or amorphous solid free base.

SN2 rate: Br vs Cl
Reported
50–100‑fold rate enhancement (kBr/kCl) for benzylic halides; amine adduct yield ≥85% vs 55–70% for chloro analog
Supports reliable scale‑up alkylation under mild conditions
Class‑level leaving‑group trend; confirm with specific nucleophile

Superior Leaving Group Ability for Higher Reactivity in SN2 Reactions

The bromomethyl group provides significantly higher reactivity in nucleophilic substitution (SN2) reactions compared to a chloromethyl analog. The reactivity of the leaving group follows the established trend I > Br > Cl. This allows for alkylation reactions to proceed under milder conditions, often leading to higher yields and fewer side products compared to syntheses starting with Ethyl 2-(chloromethyl)nicotinate. This enhanced reactivity is crucial for sensitive substrates or multi-step syntheses where maximizing yield at each step is essential.

Evidence DimensionRelative Reactivity in SN2 Reactions
Target Compound DataHigh (Bromide is an excellent leaving group)
Comparator Or BaselineEthyl 2-(chloromethyl)nicotinate (Lower reactivity due to chloride being a poorer leaving group)
Quantified DifferenceQualitatively established order of reactivity: Bromo > Chloro
ConditionsStandard nucleophilic substitution reaction conditions

Choosing the bromo-derivative can reduce reaction times, lower energy costs, and improve overall process yield and purity, directly impacting project timelines and costs.

Salt form & stability
Specification review
Crystalline solid (HBr), purity ≥95‑98%; free base is an oil at 25 °C; HCl salt has lower MW and distinct hygroscopicity
Solid HBr salt improves weighing accuracy and storage logistics
Supplier‑level data; verify lot consistency

Demonstrated Utility as a Key Precursor for Varenicline Synthesis

The utility of nicotinic acid-derived building blocks is exemplified in complex pharmaceutical syntheses. For instance, related structures are key intermediates in the synthesis of Varenicline, a medication for smoking cessation. While specific patents may use different derivatives, the 2-(halomethyl)nicotinate scaffold is a recognized structural motif for constructing the complex polycyclic amine core of such APIs. The reliable reactivity and stability of the hydrobromide salt make it a suitable candidate for process development and scale-up of related pharmaceutical targets.

Evidence DimensionPrecursor Suitability
Target Compound DataServes as a key structural building block for complex APIs.
Comparator Or BaselineGeneric or less functionalized pyridine starting materials.
Quantified DifferenceProvides a more direct synthetic route to complex targets compared to building the structure from simpler precursors.
ConditionsMulti-step synthesis of pharmaceutical ingredients like Varenicline.

Procuring this advanced intermediate saves multiple synthetic steps, reducing development time and manufacturing costs compared to starting from basic nicotinic acid.

Ester lipophilicity
Class-level
Δ XLogP ≈ +0.5 (ethyl vs methyl ester); ethyl TPSA 39.2 Ų
Moderate LogP shift may influence passive permeability in cell assays
Computed LogP; experimental confirmation recommended
2‑Regioselectivity
Class-level
Ortho‑N chelation facilitates Pd‑catalyzed coupling; reduces β‑hydride elimination byproducts
Enables regiocontrol not possible with 3‑ or 4‑bromomethyl isomers
Observed in literature for analogous 2‑bromomethylpyridines
GHS hazard profile
Data to verify
GHS05, GHS07, Danger; UN 3265 Class 8 PG II (free base); chloromethyl analog non‑hazardous for transport
Shipping and storage require hazmat compliance; procurement must factor additional costs
Verify current SDS and local regulations

Synthesis of Pharmaceutical Intermediates Under Mild Conditions

This reagent is the right choice for alkylating sensitive nucleophiles (e.g., phenols, amines, thiols) where the higher reactivity of the bromomethyl group allows the reaction to proceed at lower temperatures, preserving thermally labile functional groups elsewhere in the molecule.

Reproducible Process Scale-Up

For workflows moving from research to pilot scale, the solid, stable hydrobromide salt form is preferred. It minimizes handling errors associated with viscous liquids or unstable free bases, ensuring greater batch-to-batch consistency and simplifying material transfer protocols.

Development of Pyridine-Based Ligands and Materials

As a precursor for attaching the nicotinic acid moiety to polymers, surfaces, or complex molecules, this compound offers a reliable and reactive handle. The enhanced reactivity ensures efficient conjugation where a less reactive chloro-analog might fail or require harsh catalysts that could damage the substrate.

Application Selection Guide

Application
Selection Property
Validation Focus
Late-stage SN2 N‑alkylation
Bromomethyl reactivity + solid HBr salt
Mild‑condition alkylation yield and impurity profile
Suzuki biaryl coupling
Ortho‑N‑directed Pd catalysis
Regioselectivity and coupling efficiency with arylboronic acids
Fragment-based library synthesis
Crystalline form, moderate LogP (1.7)
Automated storage compatibility and lead‑likeness
Agrochemical intermediate handling
Documented GHS hazard class
SDS‑driven safety and shipping compliance

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